

A Comprehensive Technical Guide to 3-(Difluoromethoxy)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Difluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1303412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **3-(Difluoromethoxy)benzenesulfonyl chloride**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This guide details its physicochemical properties, experimental protocols for their determination, reactivity, safety information, and its application in modulating critical biological pathways.

Core Physicochemical Properties

3-(Difluoromethoxy)benzenesulfonyl chloride is a colorless to pale yellow oil at room temperature.^[1] Its stability is influenced by moisture, as it is known to be hygroscopic and moisture-sensitive.^[1] A summary of its key physical and chemical properties is presented below.

Identification and Structure

Identifier	Value
Chemical Name	3-(Difluoromethoxy)benzenesulfonyl chloride
Synonyms	Benzenesulfonyl chloride, 3-(difluoromethoxy)-; 3-(Difluoromethoxy)phenylsulfonyl chloride
CAS Number	351003-38-8 [1] [2]
Molecular Formula	C ₇ H ₅ ClF ₂ O ₃ S [1] [2]
Molecular Weight	242.63 g/mol [1] [2]
SMILES	C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)F
InChI	InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-2-5(4-6)13-7(9)10/h1-4,7H

Physical and Chemical Properties

Property	Value
Density	1.509 g/mL at 25 °C [1] [2]
Boiling Point	233-234 °C [1] [2]
Flash Point	98 °C (208 °F) [1] [2]
Refractive Index	n _{20/D} 1.5100 [1] [2]
Solubility	Slightly soluble in Chloroform and DMSO [1]
Appearance	Colourless to Pale Yellow Oil [1]
XLogP3	2.6 - 3.3 [2]
Topological Polar Surface Area	51.8 Å ² [2]
Stability	Hygroscopic, Moisture Sensitive [1]

Experimental Protocols

Standard methodologies for determining the key physicochemical properties are described below. These protocols are generalized and may require optimization for specific laboratory

conditions.

Determination of Boiling Point (Micro Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^[3] For small sample volumes, a micro-reflux method is suitable.^[4]

- Apparatus: A small test tube (150mm diameter), a thermometer or thermocouple, a heating block with a magnetic stirrer, and a small magnetic stir bar.^[4]
- Procedure:
 1. Place approximately 0.5 mL of **3-(Difluoromethoxy)benzenesulfonyl chloride** into the test tube along with a small magnetic stir bar.
 2. Clamp the test tube in the heating block.
 3. Position the thermometer bulb approximately 1 cm above the surface of the liquid.
 4. Begin gentle stirring and heating.^[4]
 5. Observe the formation of a "reflux ring," which is the level at which the vapor condenses and flows back into the liquid.^[4] The thermometer bulb should be positioned at this level for an accurate measurement.
 6. The stable temperature reading at which the liquid gently refluxes is recorded as the boiling point.^[4]

Determination of Density

Density is the mass of a substance per unit volume ($D = m/v$).^{[5][6]}

- Apparatus: A calibrated graduated cylinder or pycnometer and an analytical balance.^{[5][7]}
- Procedure:
 1. Measure the mass of the empty, clean, and dry graduated cylinder (or pycnometer).

2. Dispense a known volume of **3-(Difluoromethoxy)benzenesulfonyl chloride** into the graduated cylinder. For higher precision, a pycnometer of a known volume is filled with the liquid.
3. Measure the total mass of the liquid and the container.
4. Subtract the mass of the empty container to find the mass of the liquid.
5. Calculate the density by dividing the mass of the liquid by its volume.[5][6]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.[8][9]

- Apparatus: An Abbe refractometer, a constant temperature water bath, and a monochromatic light source (typically a sodium lamp, 589 nm).[9]
- Procedure:
 1. Calibrate the refractometer using a standard of known refractive index, such as distilled water.[9]
 2. Ensure the prism surfaces are clean and dry.
 3. Apply a few drops of **3-(Difluoromethoxy)benzenesulfonyl chloride** to the surface of the measuring prism.
 4. Close the prisms and allow the sample to reach thermal equilibrium, typically at 20°C, by circulating water from the constant temperature bath.
 5. Adjust the refractometer scale and micrometer to bring the boundary line between the light and dark fields into sharp focus exactly on the crosshairs of the eyepiece.[9]
 6. Read the refractive index value directly from the instrument's scale.

Reactivity and Synthetic Applications

The sulfonyl chloride group ($-\text{SO}_2\text{Cl}$) is a highly reactive functional group, making **3-(Difluoromethoxy)benzenesulfonyl chloride** a versatile electrophilic reagent.[10]

- Reaction with Nucleophiles: It readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[10][11] This reaction is fundamental to its use in medicinal chemistry and materials science.
- Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[1] Therefore, it should be handled under anhydrous conditions.
- Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, strong acids, and amines.[12]

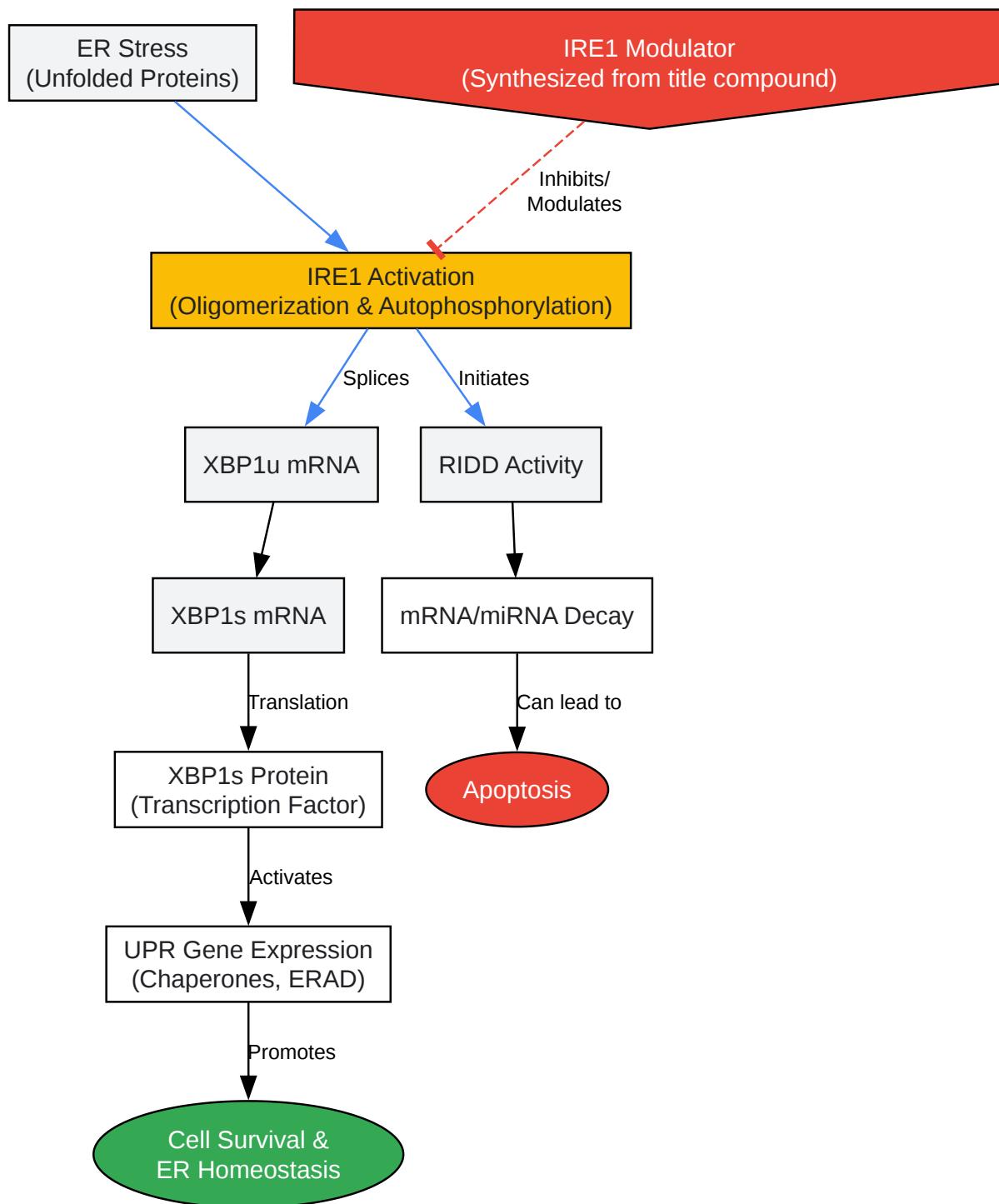
A primary application of this compound is in the synthesis of complex organic molecules. Its reaction with primary or secondary amines is a standard method for producing sulfonamides.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of sulfonamides.

Application in Drug Discovery: IRE1 Pathway Modulation

3-(Difluoromethoxy)benzenesulfonyl chloride serves as a key building block for synthesizing modulators of the Inositol-requiring enzyme 1 (IRE1) pathway.[1] IRE1 is a critical sensor protein in the Endoplasmic Reticulum (ER) that detects the accumulation of unfolded or


misfolded proteins, a condition known as ER stress.[\[2\]](#) The activation of the Unfolded Protein Response (UPR) through IRE1 is crucial for cell survival but can also trigger apoptosis (programmed cell death) under prolonged stress.[\[2\]](#)[\[13\]](#)

The IRE1 pathway involves two main signaling branches:

- XBP1 Splicing: IRE1's RNase activity performs an unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[\[2\]](#)[\[14\]](#) The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding and degradation to restore ER homeostasis.[\[2\]](#)[\[14\]](#)
- Regulated IRE1-Dependent Decay (RIDD): IRE1 can also degrade specific mRNAs and microRNAs, a process that can either alleviate the protein folding load or promote apoptosis.[\[2\]](#)[\[13\]](#)

Dysregulation of the IRE1 pathway is implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[\[1\]](#)[\[12\]](#)[\[15\]](#) Molecules synthesized from **3-(Difluoromethoxy)benzenesulfonyl chloride** can be designed to inhibit or modulate the kinase or RNase activity of IRE1, thereby influencing cell fate decisions.[\[1\]](#)[\[15\]](#)[\[16\]](#)

Simplified IRE1 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: IRE1 pathway modulation in the Unfolded Protein Response.

Safety and Handling

3-(Difluoromethoxy)benzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[\[1\]](#)[\[2\]](#)

- GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[\[1\]](#)[\[2\]](#)
- Signal Word: Danger[\[1\]](#)[\[2\]](#)
- Hazard Codes: C, Xi[\[1\]](#)
- Transport Information: UN 3265, Hazard Class 8, Packing Group II.[\[1\]](#)[\[2\]](#)

Handling Precautions:

- Use only under a chemical fume hood.[\[12\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[\[12\]](#)
- Do not breathe mist, vapors, or spray.[\[12\]](#)
- Avoid contact with skin, eyes, and clothing.[\[12\]](#)
- Handle under an inert atmosphere (e.g., nitrogen) and keep away from moisture.[\[1\]](#)[\[17\]](#)

First Aid Measures:

- Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[\[12\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[\[12\]](#)
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[\[12\]](#)

- Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[12]

Storage:

- Store in a dry, cool, and well-ventilated place.[17]
- Keep the container tightly closed and store locked up.[12][17]
- Recommended storage temperature is 2-8°C.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. How to Find Density of Liquid - Oreate AI Blog [oreateai.com]
- 6. How to Calculate Density | Formula, Units & Examples - Lesson | Study.com [study.com]
- 7. truedyne.com [truedyne.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Based Drug Discovery of IRE1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Potent, Selective, and Orally Available IRE1 α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-(Difluoromethoxy)benzenesulfonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303412#physicochemical-properties-of-3-difluoromethoxy-benzenesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com